molecular formula C9H6BrClO B13898932 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

Cat. No.: B13898932
M. Wt: 245.50 g/mol
InChI Key: ODNPOWSSMPQVHZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of bromine, chlorine, and a propynyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol typically involves the reaction of 2-bromo-4-chlorophenylacetylene with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, altering their activity and leading to various biological effects.

Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,5H2

InChI Key

ODNPOWSSMPQVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C#CCO

Origin of Product

United States

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